molecular formula C20H23FN2O3 B3571753 [4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE

[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE

Cat. No.: B3571753
M. Wt: 358.4 g/mol
InChI Key: KXCDKBUGPHIFBT-UHFFFAOYSA-N
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Description

4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound with the molecular formula C20H23FN2O3 It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring and the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability.

Biology and Medicine:

    Biological Studies: It can be used as a probe to study receptor-ligand interactions and other biological processes.

Industry:

    Chemical Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: It can be employed in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 3,4-dimethoxybenzyl group and the 2-fluorophenyl group provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-25-18-8-7-15(13-19(18)26-2)14-22-9-11-23(12-10-22)20(24)16-5-3-4-6-17(16)21/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCDKBUGPHIFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE
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[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE
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[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE
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[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE
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[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE
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[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE

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